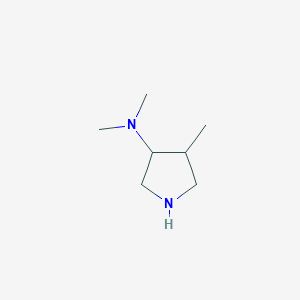
2-(trans-4-Aminocyclohexyl)propan-2-ol
Übersicht
Beschreibung
2-(trans-4-Aminocyclohexyl)propan-2-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenprodukt für PIM-Kinase-Inhibitoren
2-(trans-4-Aminocyclohexyl)propan-2-ol: ist ein wichtiges pharmazeutisches Zwischenprodukt bei der Synthese von PIM-Kinase-Inhibitor TP-3654 . Dieser Inhibitor ist ein oral verfügbarer, selektiver ATP-kompetitiver Inhibitor der zweiten Generation, der auf die provirale Integrationstelle für das Moloney-Murine-Leukämievirus (PIM) -Kinasen abzielt. Er zeigt ein potenzielles Antitumor-Aktivität und ist bedeutsam bei der Behandlung von hämatologischen Malignomen und soliden Tumoren.
Zwischenprodukt der organischen Synthese
Die Verbindung dient als Zwischenprodukt in organischen Syntheseprozessen . Seine Struktur ermöglicht die Einführung der Cyclohexylgruppe in komplexere Moleküle, was entscheidend für die Entwicklung neuer chemischer Einheiten mit potenziellen therapeutischen Wirkungen sein kann.
Forschung und Entwicklung in der Chemie
In der Laborforschung und -entwicklung wird This compound aufgrund seiner Reaktivität und Vielseitigkeit eingesetzt . Es ist an verschiedenen chemischen Reaktionen beteiligt, die grundlegend für das Verständnis der chemischen Eigenschaften und Reaktionen von Aminen und Alkoholen sind.
Chemische Produktionsprozesse
Diese Verbindung wird auch in chemischen Produktionsprozessen als Zwischenprodukt verwendet . Seine Rolle bei der Synthese größerer, komplexerer Verbindungen ist in der industriellen Chemie entscheidend, wo es zur Herstellung einer Vielzahl von chemischen Produkten beiträgt.
Analytische Chemie
This compound: kann in der analytischen Chemie als Standard- oder Referenzverbindung verwendet werden . Seine wohldefinierte Struktur und Eigenschaften machen ihn geeignet, um Instrumente zu kalibrieren oder analytische Methoden zu validieren.
Wirkmechanismus
Target of Action
The primary target of 2-(trans-4-Aminocyclohexyl)propan-2-ol is the proviral integration site for Moloney murine leukaemia virus (PIM) kinase . PIM kinase is a type of enzyme known as a serine/threonine protein kinase, which plays a crucial role in cell survival, proliferation, and differentiation .
Mode of Action
This compound acts as a selective ATP-competitive inhibitor of PIM kinase . This means that it competes with ATP (adenosine triphosphate) for binding to the kinase, thereby inhibiting the kinase’s activity . The inhibition of PIM kinase leads to a decrease in the phosphorylation of its downstream targets, which can result in the suppression of tumor growth .
Biochemical Pathways
The inhibition of PIM kinase by this compound affects several biochemical pathways. These include pathways involved in cell survival, proliferation, and differentiation . The exact downstream effects can vary depending on the specific cellular context, but generally, the inhibition of PIM kinase can lead to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PIM kinase activity . This can lead to a decrease in the phosphorylation of PIM kinase’s downstream targets, potentially resulting in the suppression of tumor growth .
Biochemische Analyse
Eigenschaften
IUPAC Name |
2-(4-aminocyclohexyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGMKNUWVITXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693162 | |
| Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899806-45-2 | |
| Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-(4-Amino-cyclohexyl)-propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1R,4R,5R)-rel-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1523661.png)



